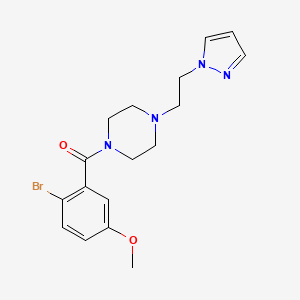
(4-(2-(1H-ピラゾール-1-イル)エチル)ピペラジン-1-イル)(2-ブロモ-5-メトキシフェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C17H21BrN4O2 and its molecular weight is 393.285. The purity is usually 95%.
BenchChem offers high-quality (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 研究者らは、この化合物を含むインドール誘導体の抗ウイルス可能性を探求してきました。例えば:
- (Z)-3-(4-((4,6-ジメチルピリミジン-2-イルアミノ)メチルスルホニル)フェニルイミノ)誘導体は、抗HIV活性についてスクリーニングされました。 HIV-1およびHIV-2の複製に対するそれらの影響を理解することは、抗レトロウイルス薬の開発にとって非常に重要である可能性があります .
- この化合物については直接研究されていませんが、インドール誘導体は抗痙攣活性を示しています。 発作に対するその効果を調査することは有益である可能性があります .
- インドール誘導体は、リーシュマニア株およびマラリア寄生虫に対して評価されています。 さらなる研究は、これらの感染症の治療におけるこの化合物の有効性を探求する可能性があります .
- 6-(4-置換フェニル)-2-(3,5-ジメチル-1H-ピラゾール-1-イル)イミダゾ[2,1-b][1,3,4]チアジアゾール誘導体は、強力な抗結核活性を示しました。 結核菌株に対するその効果を調査することは関連する可能性があります .
- 分子シミュレーションと結合研究を実施することにより、化合物と特定の標的との相互作用に関する洞察を得ることができます。 例えば、関連するポケット(例:LmPTR1)における結合パターンを理解することで、創薬を導くことができます .
抗ウイルス活性
抗HIV活性
抗痙攣の可能性
リーシュマニア症およびマラリアに対する評価
抗結核活性
分子モデリングおよび結合研究
要約すると、この化合物の多様な生物学的活性は、さらなる探求に値し、その潜在的な治療用途は、抗ウイルス、抗HIV、抗痙攣、および抗菌の領域に及びます。研究者は、既存の知識を基に、新しい治療の可能性を解き明かすことができます。 🌟
生物活性
The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone , identified by its CAS number 1286728-08-2 , is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H24N4BrO, with a molecular weight of approximately 396.3 g/mol . The structure features a piperazine ring, a pyrazole moiety, and a methanone functional group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrazole compounds have shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that related pyrazole derivatives possess significant antimicrobial properties against pathogens such as E. coli and Aspergillus niger .
- Anticancer Properties : Certain pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that compounds similar to the one can inhibit the growth of various cancer cell lines, including glioma cells .
- Cardiovascular Effects : Some pyrazole derivatives act as antagonists of the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation. This suggests potential applications in treating cardiovascular diseases .
The mechanisms through which (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, such as Na+/K(+)-ATPase, which is essential for maintaining cellular ion balance .
- Modulation of Receptor Activity : By acting on purinergic receptors like P2Y12, it can influence platelet function and potentially reduce thrombotic events .
- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability and proliferation .
Case Studies
Several studies have documented the biological activity of similar pyrazole derivatives:
- A study published in PubMed Central reported that specific pyrazole derivatives exhibited significant antimicrobial activity against Mycobacterium tuberculosis at low concentrations, highlighting their potential as therapeutic agents against resistant strains .
- Another research effort focused on the anticancer properties of thiazole-pyrazole hybrids, demonstrating their ability to inhibit tumor growth in vitro and suggesting mechanisms involving apoptosis induction .
Data Table: Biological Activities of Pyrazole Derivatives
特性
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O2/c1-24-14-3-4-16(18)15(13-14)17(23)21-10-7-20(8-11-21)9-12-22-6-2-5-19-22/h2-6,13H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOPCYQKFGTYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














